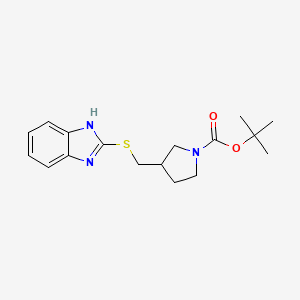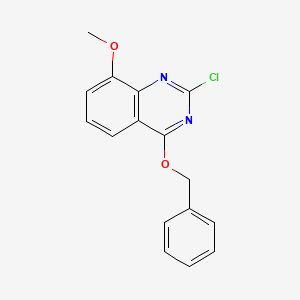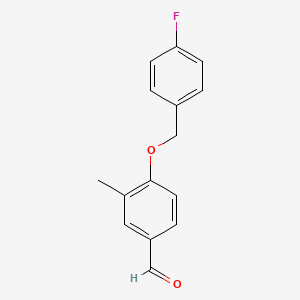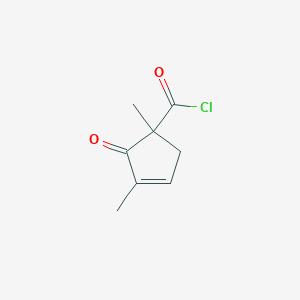
(2R,3S)-rel-2-ethynyl-3-(1-penten-1-yl)-oxirane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,3s)-2-ethynyl-3-[(1e)-1-penten-1-yl]oxirane is an organic compound that belongs to the class of epoxides. Epoxides are three-membered cyclic ethers containing an oxygen atom bonded to two carbon atoms. This compound is characterized by its unique structure, which includes an ethynyl group and a pentenyl group attached to the oxirane ring. The stereochemistry of the compound is specified by the (2R,3s) configuration, indicating the spatial arrangement of the substituents around the oxirane ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3s)-2-ethynyl-3-[(1e)-1-penten-1-yl]oxirane can be achieved through several methods. One common approach involves the epoxidation of alkenes using peracids such as m-chloroperoxybenzoic acid (mCPBA). The reaction typically proceeds under mild conditions, with the alkene being converted to the corresponding epoxide .
Industrial Production Methods
On an industrial scale, the production of epoxides often involves the catalytic oxidation of alkenes. For example, ethylene oxide, a simple epoxide, is produced by the catalytic oxidation of ethylene using air or oxygen. Similar methods can be adapted for the synthesis of more complex epoxides like (2R,3s)-2-ethynyl-3-[(1e)-1-penten-1-yl]oxirane .
化学反応の分析
Types of Reactions
(2R,3s)-2-ethynyl-3-[(1e)-1-penten-1-yl]oxirane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form diols or other oxygenated products.
Reduction: Reduction reactions can convert the epoxide to an alcohol.
Substitution: Nucleophilic substitution reactions can open the epoxide ring, leading to the formation of different products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or alkoxides (RO⁻) can attack the epoxide ring, resulting in ring-opening reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield diols, while reduction can produce alcohols. Substitution reactions can lead to a variety of products, including ethers and alcohols.
科学的研究の応用
(2R,3s)-2-ethynyl-3-[(1e)-1-penten-1-yl]oxirane has several applications in scientific research:
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: It can be used to study enzyme-catalyzed reactions involving epoxides and their biological significance.
Medicine: Epoxides are investigated for their potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
作用機序
The mechanism of action of (2R,3s)-2-ethynyl-3-[(1e)-1-penten-1-yl]oxirane involves its reactivity as an epoxide. Epoxides are highly strained and reactive due to the three-membered ring structure. This reactivity allows the compound to undergo ring-opening reactions with nucleophiles, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
類似化合物との比較
Similar Compounds
Ethylene oxide: A simple epoxide used in the production of ethylene glycol and as a sterilizing agent.
Propylene oxide: Another simple epoxide used in the production of polyurethanes and as a fumigant.
Styrene oxide: An epoxide derived from styrene, used in the production of plastics and resins
Uniqueness
(2R,3s)-2-ethynyl-3-[(1e)-1-penten-1-yl]oxirane is unique due to its specific stereochemistry and the presence of both ethynyl and pentenyl groups. These structural features confer distinct reactivity and properties compared to other epoxides, making it valuable for specialized applications in research and industry.
特性
分子式 |
C9H12O |
|---|---|
分子量 |
136.19 g/mol |
IUPAC名 |
(2R,3S)-2-ethynyl-3-[(E)-pent-1-enyl]oxirane |
InChI |
InChI=1S/C9H12O/c1-3-5-6-7-9-8(4-2)10-9/h2,6-9H,3,5H2,1H3/b7-6+/t8-,9+/m1/s1 |
InChIキー |
MJMVAUVOXNOYQQ-BXELRRQVSA-N |
異性体SMILES |
CCC/C=C/[C@H]1[C@H](O1)C#C |
正規SMILES |
CCCC=CC1C(O1)C#C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


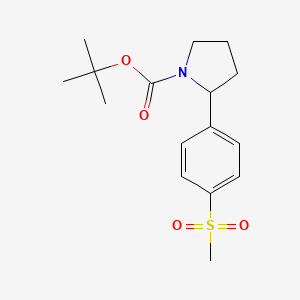
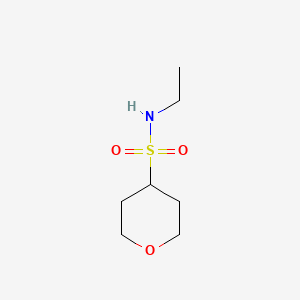
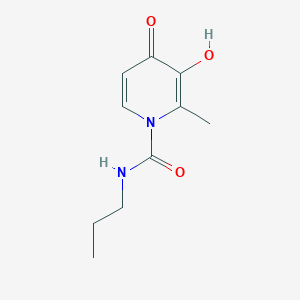
![Azireno[2,3,1-jk]carbazole](/img/structure/B13971928.png)

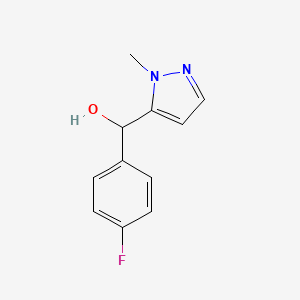
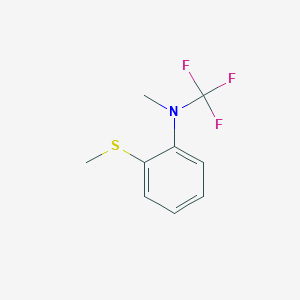
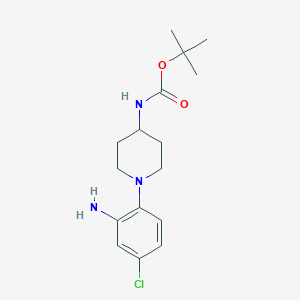
![Benzyl (2S)-2-{[(benzyloxy)carbonyl]amino}-3-[4-(trifluoromethanesulfonyloxy)phenyl]propanoate](/img/structure/B13971969.png)
